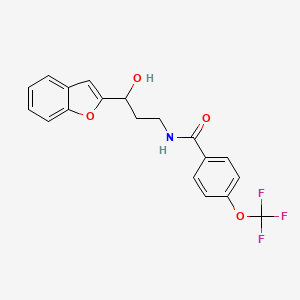
N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves reactions with reagents containing a thioamide moiety, such as thioacetamide, benzylthiourea, symmetrical dialkyl- and diarylthioureas . The precursor N-(2-cyanophenyl)benzimidoyl chloride was used to synthesize various compounds .Chemical Reactions Analysis
The reaction of N-(2-cyanophenyl)benzimidoyl chloride with reagents containing a thioamide moiety gave different cyclic products: 3,1-benzothiazine, 1,3,5-benzotriazocine and quinazoline . The reaction pathways of prepared compounds are discussed .科学的研究の応用
Crystallographic Studies
- The compound racemic 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol was characterized at approximately 110K, revealing a hydrogen-bonded structure with different conformational features compared to its hydrochloride and hydrobromide derivatives (Tessler & Goldberg, 2004).
Polymer Science
- A cationic polymer was synthesized from N-[3-(dimethylamino)propyl] methacrylamide and transformed into a zwitterionic form upon irradiation. This property was used to condense and release double-strand DNA, as well as to switch antibacterial activity (Sobolčiak et al., 2013).
Synthetic Methodology
- A novel synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Neuropharmacology
- Studies on orexin-1 and orexin-2 receptors in rats revealed insights into sleep-wake modulation, implicating the role of these receptors in sleep regulation (Dugovic et al., 2009).
Anticancer Research
- The compound N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane was studied for its role in inducing programmed cell death in cancer cells, highlighting the potential for this class of compounds in cancer treatment (Ha et al., 1997).
Organometallic Chemistry
- The synthesis and characterization of {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides revealed insights into the solubility and molecular structure of these compounds (Koten et al., 1978).
Electrochromic Applications
- The electrochromic properties of oxazine derivatives, including their switching behaviour and potential applications in devices, were investigated (Zhu et al., 2014).
Alzheimer's Disease Research
- A hydrophobic radiofluorinated derivative was used in positron emission tomography to determine the localization of neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients (Shoghi-Jadid et al., 2002).
Medicinal Chemistry
- The novel bicyclic compound Wy-45,030 was studied for its neurochemical profile, showing potential as an antidepressant (Muth et al., 1986).
Chemical Synthesis
- The synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate and its derivatives were explored, providing a method for obtaining these compounds (Obydennov et al., 2013).
Educational Applications
- An efficient synthesis method for N,N-Diethyl-3-methylbenzamide (DEET) was developed, suitable for educational purposes in organic chemistry courses (Withey & Bajic, 2015).
Polymeric Materials
- The thermal response of narrow-disperse Poly(N-isopropylacrylamide) prepared by atom transfer radical polymerization was studied, providing insights into the properties of these polymers (Xia et al., 2005).
将来の方向性
The future directions for research on “N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide” and related compounds could involve further exploration of their synthesis, properties, and potential applications. These compounds may have potential uses in the synthesis of heterocyclic skeletons , which are important in various fields of chemistry and biology.
特性
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(dimethylamino)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-17(2)8-7-15-12(18)13(19)16-11-6-4-3-5-10(11)9-14/h3-6H,7-8H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGNNYMNCQEWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

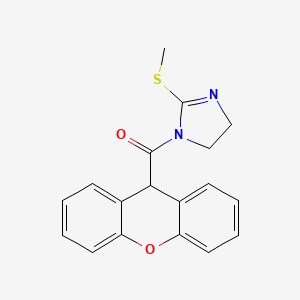
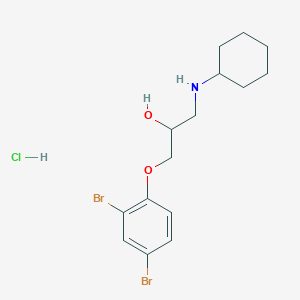
![2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2826723.png)
![1-Oxaspiro[4.4]non-2-en-4-one](/img/structure/B2826725.png)
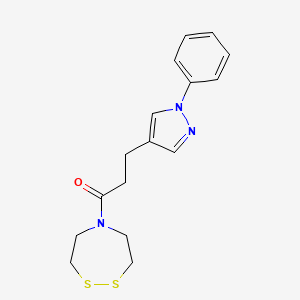
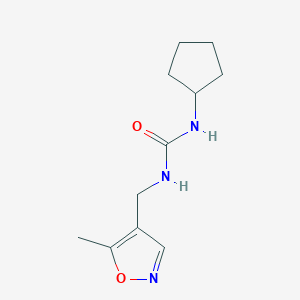
![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2826730.png)
![1-(2,6-difluorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2826732.png)
![1-(furan-2-ylmethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2826733.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2826734.png)

![Tert-butyl N-[(1R,5R,6R,7R)-7-phenyl-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2826737.png)

